cis-10-Octadecenoic acid

Overview

Description

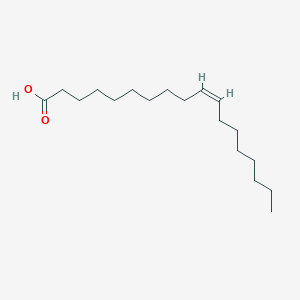

Cis-10-Octadecenoic acid is a type of monounsaturated fatty acid . It is an isomer of oleic acid and has been found in partially hydrogenated vegetable oil and milk fat .

Synthesis Analysis

This compound is generated from linoleic acid (LA) catalyzed by linoleate hydratase in lactobacilli . The conversion of 10-HOE to LA is catalyzed by MCRA from bifidobacteria .Molecular Structure Analysis

The molecular formula of this compound is C18H34O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

10-HOE is the first intermediate in the production of conjugated LA (CLA) . Bifidobacteria can generate CLA by first converting 10-HOE to LA, followed by CLA accumulation .Physical And Chemical Properties Analysis

The molecular weight of this compound is 282.461 . It is almost insoluble in water, miscible in ethanol, ether, benzene, and volatile and non-volatile oil .Scientific Research Applications

1. Inhibition in Fatty Acid Desaturation

A study by Chang et al. (1973) investigated the effects of cis- and trans-octadecenoic acid isomers on the desaturation of stearic acid by rat liver microsomes. It was found that among the cis-octadecenoic acids, the 10- and 11-isomers were the most effective inhibitors. This suggests a potential role for cis-10-octadecenoic acid in regulating fatty acid metabolism (Chang, Janke, Pusch, & Holman, 1973).

2. Nuclear Magnetic Resonance Spectroscopy

Gunstone and Ismail (1967) conducted a study on the Nuclear Magnetic Resonance (NMR) spectra of cis octadecenoic acids. Their research provides valuable insights into the distinctive spectral features of these acids, which is crucial for identifying and understanding their chemical structure and behavior (Gunstone & Ismail, 1967).

3. Role in Conjugated Linoleic Acid Production

Research by Gao et al. (2019) explored the role of 10-hydroxy-cis-12 octadecenoic acid in the transformation of linoleic acid into conjugated linoleic acid by bifidobacteria. This study sheds light on the complex biochemical pathways and the significant role that this compound derivatives play in bacterial fatty acid metabolism (Gao, Yang, Stanton, Ross, Zhang, Chen, & Chen, 2019).

4. Immunomodulatory and Antioxidant Activity

Bergamo et al. (2014) examined the immunomodulatory and antioxidant activities of hydroxy-, oxo-, and conjugated fatty acids derived from gut microbes metabolizing dietary polyunsaturated fatty acids (PUFAs). This study indicates that compounds like 10-Hydroxy-cis-12-octadecenoic acid can play a role in regulating immune responses and oxidative stress (Bergamo, Luongo, Miyamoto, Cocca, Kishino, Ogawa, Tanabe, & Rossi, 2014).

5. Sleep Induction in Brain Lipids

Cravatt et al. (1995) identified cis-9,10-octadecenoamide, a fatty acid primary amide, as a component of the cerebrospinal fluid in various mammals, including humans. This compound, related to this compound, was found to induce physiological sleep, suggesting a previously unrecognized class of biological signaling molecules with potential implications for sleep regulation (Cravatt, Prospero-Garcia, Siuzdak, Gilula, Henriksen, Boger, & Lerner, 1995).

Mechanism of Action

Target of Action

The primary target of cis-10-Octadecenoic acid, also known as cis-Vaccenic acid, is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.

Mode of Action

It is known that this compound interacts with its target, pparδ, and may influence its activity

Biochemical Pathways

This compound is involved in the saturation metabolism of polyunsaturated fatty acids (PUFAs), a detoxification process carried out by gut microbiota . This process generates a series of functional fatty acids, including hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and trans fatty acids . For example, 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-cis-12-octadecenoic acid (KetoA) are produced as intermediates when linoleic acid is metabolized to oleic acid .

Pharmacokinetics

A study on the in vivo distribution and turnover of trans- and this compound isomers in human plasma lipids suggests that these compounds are well-absorbed and undergo significant metabolic transformations .

Result of Action

It has been suggested that this compound and its metabolites may have immunomodulatory effects . For instance, 10-oxo-cis-12-octadecadienoic acid (γKetoC), a γ-linolenic acid-derived enon FA, has been identified as an effective immunomodulator, inhibiting antigen-induced immunoactivation and the LPS-induced production of inflammatory cytokines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different fatty acid substrates and metabolic enzymes in the gut microbiota can affect the production of functional metabolites . Furthermore, the hydrogenation of this compound to stearic acid by a rumen Fusocillus sp. was found to vary under different atmospheric conditions .

Safety and Hazards

properties

IUPAC Name |

(Z)-octadec-10-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJSBBXBKPUZAA-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)

![5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B3118919.png)

![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)